molecular formula C18H15BrN2O3 B3612891 5-[(2-bromophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide

5-[(2-bromophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide

Cat. No. B3612891
M. Wt: 387.2 g/mol
InChI Key: KZPYDKMYCWKOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-bromophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as PBF-509 and belongs to the class of furan-2-carboxamides.

Mechanism of Action

PBF-509 exerts its therapeutic effects through the inhibition of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of intracellular signaling pathways that play a role in inflammation, cell proliferation, and neuronal function. Inhibition of PDE10A by PBF-509 leads to an increase in the levels of cyclic AMP and cyclic GMP, which have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
PBF-509 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by decreasing the levels of pro-inflammatory cytokines. PBF-509 has also been shown to have neuroprotective effects by reducing the levels of oxidative stress and increasing the levels of neurotrophic factors. In addition, PBF-509 has been shown to inhibit tumor cell growth by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

PBF-509 has several advantages for use in lab experiments. It has a high degree of selectivity for PDE10A, which reduces the risk of off-target effects. PBF-509 is also stable and has good solubility in water. However, there are some limitations to the use of PBF-509 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, PBF-509 is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics.

Future Directions

For research on PBF-509 include the potential use in neurodegenerative diseases and cancer therapy, as well as the development of more potent and selective PDE10A inhibitors.

Scientific Research Applications

PBF-509 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. PBF-509 has been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in cancer therapy.

properties

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-15-5-1-2-6-16(15)23-12-14-7-8-17(24-14)18(22)21-11-13-4-3-9-20-10-13/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPYDKMYCWKOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NCC3=CN=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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